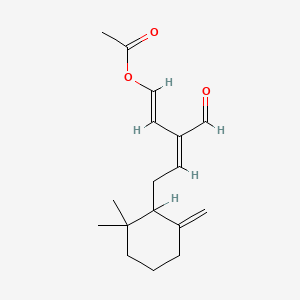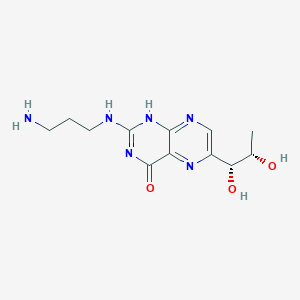
1,3-Bis(3,4-dichlorophenyl)urea
Vue d'ensemble
Description
MMV665852 est un composé appartenant à la classe des N,N′-diarylurées. Il est apparu comme un chémotype prometteur pour le traitement de la schistosomiase, une maladie parasitaire causée par des douves hématophages du genre Schistosoma. Ce composé a montré une activité significative contre Schistosoma mansoni, l'une des espèces les plus pertinentes cliniquement .
Méthodes De Préparation
La synthèse de MMV665852 implique la formation de structures N,N′-diarylurée. La voie de synthèse comprend généralement la réaction de dérivés d'aniline avec du phosgène ou ses substituts dans des conditions contrôlées pour former la liaison urée désirée. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
MMV665852 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur les cycles aromatiques.
Réduction : Cette réaction peut réduire les groupes nitro en amines.
Substitution : L'halogénation et la nitration sont des réactions de substitution courantes pour ce composé.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux et des agents halogénants comme le chlore gazeux. Les principaux produits formés dépendent des conditions de réaction spécifiques et des substituants sur les cycles aromatiques .
Applications de recherche scientifique
MMV665852 a été largement étudié pour ses propriétés antischistosomales. Il a montré une grande efficacité in vitro contre les schistosomules nouvellement transformées et les vers adultes de Schistosoma mansoni. Le composé a également été évalué pour sa cytotoxicité, sa stabilité métabolique et son efficacité in vivo dans des modèles murins. Malgré des résultats prometteurs in vitro, des recherches supplémentaires sont nécessaires pour améliorer sa solubilité et ses propriétés pharmacocinétiques afin d'obtenir une meilleure efficacité in vivo .
Mécanisme d'action
Le mécanisme d'action de MMV665852 implique l'inhibition de la viabilité du ver. Il cible des voies moléculaires spécifiques dans les vers de Schistosoma mansoni, ce qui entraîne leur mort. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense que le composé interfère avec des processus biologiques essentiels dans les vers .
Applications De Recherche Scientifique
MMV665852 has been extensively studied for its antischistosomal properties. It has shown high efficacy in vitro against newly transformed schistosomula and adult Schistosoma mansoni worms. The compound has also been evaluated for its cytotoxicity, metabolic stability, and in vivo efficacy in mice models. Despite promising in vitro results, further research is needed to improve its solubility and pharmacokinetic properties for better in vivo efficacy .
Mécanisme D'action
The mechanism of action of MMV665852 involves the inhibition of worm viability. It targets specific molecular pathways in the Schistosoma mansoni worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with essential biological processes in the worms .
Comparaison Avec Des Composés Similaires
MMV665852 est comparé à d'autres N,N′-diarylurées et composés apparentés. Les composés similaires comprennent :
- N-aryl,N′-alkylurées
- N-phényl benzamides
Ces composés présentent des similitudes structurales avec MMV665852 mais diffèrent par leurs substituants et leurs activités biologiques. MMV665852 se distingue par son efficacité élevée contre Schistosoma mansoni et ses propriétés physicochimiques favorables .
Propriétés
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195624 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-43-0 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)


![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)
